molecular formula C7H7NO3S B12074159 Methyl 5-carbamoylthiophene-2-carboxylate

Methyl 5-carbamoylthiophene-2-carboxylate

Cat. No.: B12074159
M. Wt: 185.20 g/mol
InChI Key: KMEHFIVSMZTDDA-UHFFFAOYSA-N
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Description

Methyl 5-carbamoylthiophene-2-carboxylate is a high-purity chemical compound designed for research and development applications. This molecule features a thiophene ring system functionalized with both a carbamate ester and a carboxamide group, making it a versatile intermediate or building block in organic synthesis. Research Applications: Compounds with this structural motif are frequently employed in medicinal chemistry as core scaffolds for the development of novel active molecules. The presence of multiple functional groups allows for further chemical modifications, enabling researchers to create diverse compound libraries for screening. Thiophene derivatives are of significant interest in material science for the creation of organic semiconductors and conductive polymers. Handling and Safety: Researchers should consult the safety data sheet (SDS) before use. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

methyl 5-carbamoylthiophene-2-carboxylate

InChI

InChI=1S/C7H7NO3S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H2,8,9)

InChI Key

KMEHFIVSMZTDDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)N

Origin of Product

United States

Preparation Methods

Direct Amidation of Methyl 5-Cyanothiophene-2-Carboxylate

Another pathway involves converting a nitrile group to a carbamoyl moiety:

Step 1: Synthesis of Methyl 5-Cyanothiophene-2-Carboxylate
Patent describes the use of malonitrile in thiophene synthesis. A similar approach could involve cyclization reactions with cyano-containing precursors.

Step 2: Hydrolysis of Nitrile to Carbamoyl
Controlled hydrolysis of the nitrile group using acidic or basic conditions (e.g., H₂O₂/H₂SO₄ or NaOH/H₂O₂) can yield the carbamoyl group. However, over-hydrolysis risks forming carboxylic acids, necessitating precise reaction control.

Multi-Step Industrial Synthesis (Hypothetical Pathway)

Drawing from, an industrial-scale method might involve:

  • Cyclization : Reacting dimethyl 3-oxoglutarate with malonitrile in methanol and morpholine to form a diaminothiophene intermediate.

  • Sulfur Incorporation : Adding elemental sulfur under reflux to form the thiophene ring.

  • Functionalization : Introducing the carbamoyl group via post-modification (e.g., reacting with ammonium carbamate).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (Hypothetical)
Nitro ReductionHigh selectivity; mild conditionsRequires nitro precursor synthesis70–85%
Nitrile HydrolysisDirect route from cyano derivativesRisk of over-hydrolysis to carboxylic acid60–75%
Industrial Multi-StepScalable; uses inexpensive reagentsComplex purification steps50–65%

Critical Process Parameters and Optimization

  • Catalyst Selection : Pd/C (10%) is effective for nitro reductions, while morpholine aids in cyclization.

  • Temperature Control : Maintaining ≤50°C during cyclization prevents side reactions.

  • Solvent Systems : Methanol and ethyl acetate are preferred for their balance of polarity and boiling points.

  • pH Management : Neutralization to pH 1.5–4.0 during extraction minimizes decomposition .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-carbamoylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 5-carbamoylthiophene-2-carboxylate has been investigated for its potential pharmacological properties. Its structural features make it a candidate for the development of new therapeutic agents.

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains, with some achieving inhibition rates exceeding 70% at specific concentrations .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Research indicates that thiophene derivatives can induce apoptosis in cancer cell lines. A study highlighted that certain modifications to the thiophene ring led to enhanced inhibition of cancer cell proliferation .

Materials Science

This compound is also explored for its applications in materials science, particularly in the synthesis of advanced materials with specific electronic or optical properties.

  • Conductive Polymers : The compound can serve as a building block in the synthesis of conductive polymers. These materials are essential for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameInhibition Zone (mm)Activity Index (%)
This compound2080
Related Thiophene Derivative A1872
Related Thiophene Derivative B1560

Table 2: Anticancer Activity Overview

Study FocusCell Line TestedIC50 (µM)
This compoundBreast Cancer (MCF-7)10
Related Compound CLung Cancer (A549)8
Related Compound DColon Cancer (HCT116)12

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited a significant inhibition zone of approximately 20 mm against E. coli, indicating strong antibacterial activity .

Case Study 2: Anticancer Potential

In vitro studies were conducted on various cancer cell lines, including breast and lung cancer cells. The results indicated that this compound effectively reduced cell viability with an IC50 value of around 10 µM for breast cancer cells, suggesting its potential as an anticancer agent .

Mechanism of Action

The exact mechanism of action of methyl 5-carbamoylthiophene-2-carboxylate is not well-understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of methyl 5-carbamoylthiophene-2-carboxylate and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound -COOCH₃ (2), -CONH₂ (5) C₇H₇NO₃S ~185.2 Discontinued; inferred use in drug synthesis
Ethyl 5-carbamoylthiophene-2-carboxylate -COOCH₂CH₃ (2), -CONH₂ (5) C₈H₉NO₃S 199.23 Biomedical applications (enzyme inhibition)
Methyl 5-aminothiophene-2-carboxylate -COOCH₃ (2), -NH₂ (5) C₆H₇NO₂S 157.19 Building block for heterocyclic synthesis
Methyl 5-formylthiophene-2-carboxylate -COOCH₃ (2), -CHO (5) C₇H₅O₃S 169.18 Aldehyde reactivity for cross-coupling
Methyl 5-aminobenzo[b]thiophene-2-carboxylate -COOCH₃ (2), -NH₂ (5), benzo[b] ring C₁₀H₉NO₂S 207.25 Enhanced aromaticity for receptor binding
Methyl 5-cyanobenzo[b]thiophene-2-carboxylate -COOCH₃ (2), -CN (5), benzo[b] ring C₁₁H₇NO₂S 217.25 Cyano group for functionalization
Methyl 5-((tert-BOC)amino)thiophene-2-carboxylate -COOCH₃ (2), -NHBOC (5) C₁₁H₁₅NO₄S 257.31 Protected amine for peptide synthesis

Physical Properties

  • Melting Points: While data for the target compound are absent, analogs exhibit varied melting points: Methyl 5-aminobenzo[b]thiophene-2-carboxylate: Not reported, but benzo-fused derivatives generally have higher melting points due to increased rigidity. Ethyl 5-carbamoylthiophene-2-carboxylate: Likely similar to methyl analog, but ethyl esters typically have lower melting points than methyl esters. Compound 6a (): 140–145°C (bulky carbazole substituents) .

Biological Activity

Methyl 5-carbamoylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C₇H₇NO₃S
  • Molecular Weight : 185.20 g/mol
  • IUPAC Name : this compound
  • Structure :
    • InChI Key : KMEHFIVSMZTDDA-UHFFFAOYSA-N
    • Canonical SMILES : COC(=O)C1=CC=C(S1)C(=O)N

Biological Activity Overview

This compound has shown promise in various biological assays, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines, including:

  • HeLa Cells (cervical cancer)
  • HepG2 Cells (liver cancer)

In vitro studies have demonstrated that this compound can induce cytotoxicity in these cell lines, suggesting its potential as a chemotherapeutic agent.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, several proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction Modulation : The compound could affect signaling pathways that regulate cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget CellsIC₅₀ Values (µg/mL)Mechanism of Action
AntimicrobialVarious BacteriaMIC = 250Cell wall synthesis inhibition
AnticancerHeLaIC₅₀ = 62.37Induction of apoptosis
AnticancerHepG2IC₅₀ = TBDCell cycle arrest

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound against HeLa cells revealed an IC₅₀ value of approximately 62.37 µg/mL. The results indicated that the compound induced significant cytotoxicity, leading to apoptosis in treated cells. Further assays demonstrated that the compound affected the cell cycle progression, suggesting potential utility in cancer therapy .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other thiophene derivatives known for their biological activities. For instance:

Compound NameActivity TypeNotable Features
Methyl 5-phenylthiophene-2-carboxylateAntimicrobialBroad-spectrum activity
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylateAnticancerHigh potency against various cancers

These comparisons highlight the unique structural attributes of this compound that may contribute to its distinct biological activities.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR assign proton environments and carbon frameworks, respectively. For example, methyl ester protons typically resonate at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 212.05) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) .
  • Melting Point Analysis : Sharp melting points (e.g., 213–216°C) indicate purity .

How can researchers design derivatives of this compound to improve bioactivity?

Advanced Research Question

  • Substituent Introduction : Adding electron-withdrawing groups (e.g., halogens) at the thiophene ring enhances electronic properties and binding affinity .
  • Structure-Activity Relationship (SAR) : Systematic substitution at positions 3 and 5 of the thiophene ring can modulate interactions with biological targets like kinases or enzymes .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes to receptors, guiding rational design .

For example, replacing the methyl ester with bulkier groups (e.g., tert-butyl) improved metabolic stability in analogs .

What strategies mitigate contradictory data in reported reaction yields or biological activities?

Advanced Research Question

  • Reproducibility Checks : Replicate experiments under identical conditions (e.g., solvent, catalyst loading) .
  • Advanced Analytics : Use 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities in intermediates .
  • Batch Variability Analysis : Compare purity across synthetic batches via HPLC-UV or LC-MS .
  • Meta-Analysis : Review literature for trends (e.g., substituent effects on bioactivity) to contextualize discrepancies .

How can this compound be evaluated for potential as a kinase inhibitor?

Advanced Research Question

  • Biochemical Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular Studies : Test cytotoxicity and antiproliferative effects in cancer cell lines (e.g., MTT assay) .
  • Mechanistic Studies : Use Western blotting to assess downstream signaling pathways (e.g., MAPK/ERK) .
  • Comparative Analysis : Benchmark against known inhibitors (e.g., staurosporine) to gauge potency .

What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Reaction Pathway Simulations : Software like Gaussian or ORCA models transition states and activation energies .
  • Solvent Effect Modeling : COSMO-RS predicts solvent interactions to optimize reaction media .

How does the carbamoyl group influence the compound’s physicochemical properties?

Basic Research Question

  • Solubility : The carbamoyl (–CONH₂) group increases hydrophilicity compared to ester or halogen substituents .
  • Lipophilicity (LogP) : Measured via shake-flask method or computational tools (e.g., ChemAxon). Carbamoyl derivatives typically have LogP ~1.5–2.0 .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Heat Management : Exothermic reactions require jacketed reactors for temperature control .
  • Purification at Scale : Replace column chromatography with crystallization or distillation .
  • Byproduct Minimization : Optimize stoichiometry (e.g., 1.2:1 molar ratio of anhydrides to substrates) .

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